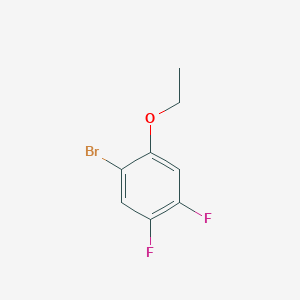

1-Bromo-2-ethoxy-4,5-difluorobenzene

Description

Properties

IUPAC Name |

1-bromo-2-ethoxy-4,5-difluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrF2O/c1-2-12-8-4-7(11)6(10)3-5(8)9/h3-4H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIEQNSGIVPKLAJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=C(C=C1Br)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrF2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801280271 | |

| Record name | Benzene, 1-bromo-2-ethoxy-4,5-difluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801280271 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1266253-71-7 | |

| Record name | Benzene, 1-bromo-2-ethoxy-4,5-difluoro- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1266253-71-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzene, 1-bromo-2-ethoxy-4,5-difluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801280271 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 1-Bromo-2-ethoxy-4,5-difluorobenzene

Introduction: The Strategic Value of Fluorinated Aryl Ethers in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds is a widely recognized strategy for optimizing drug-like properties.[1] Fluorinated organic compounds often exhibit enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets.[1] Among the diverse classes of fluorinated molecules, 1-Bromo-2-ethoxy-4,5-difluorobenzene stands out as a valuable and versatile intermediate. Its trifunctionalized aromatic core—featuring a bromine atom for subsequent cross-coupling reactions, an ethoxy group, and a difluorinated motif—makes it a highly sought-after building block for constructing complex active pharmaceutical ingredients (APIs).[2]

This guide provides an in-depth, technically-grounded overview of a robust and logical synthetic pathway to this compound. We will delve into the mechanistic underpinnings of each synthetic step, justify the selection of reagents and conditions, and provide detailed experimental protocols suitable for implementation in a research and development setting.

Strategic Synthetic Blueprint: A Two-Stage Approach

The synthesis of this compound is most efficiently approached through a two-step sequence, commencing with a commercially available difluorinated precursor. The overall strategy is as follows:

-

Regioselective Bromination: Electrophilic aromatic substitution on 3,4-difluorophenol to install a bromine atom ortho to the activating hydroxyl group, yielding the key intermediate, 2-Bromo-4,5-difluorophenol.

-

Williamson Ether Synthesis: Subsequent O-alkylation of the synthesized phenol with an ethylating agent to form the target ethoxy ether.

This pathway is predicated on well-established, high-yielding transformations and leverages the inherent directing effects of the substituents on the aromatic ring to ensure high regioselectivity.

Caption: Overall synthetic workflow for this compound.

Part 1: Synthesis of 2-Bromo-4,5-difluorophenol via Electrophilic Bromination

Mechanistic Rationale and Regioselectivity

The initial step involves the electrophilic aromatic substitution of 3,4-difluorophenol. The hydroxyl group is a powerful activating, ortho-, para-directing group due to its ability to donate electron density to the ring through resonance. The fluorine atoms, while electronegative and inductively deactivating, are also ortho-, para-directors.

The regiochemical outcome of the bromination is determined by the synergistic and competing directing effects of these substituents. The hydroxyl group's activating effect is dominant, strongly directing the incoming electrophile (Br⁺) to the positions ortho and para to it. The para position is blocked by a fluorine atom. Of the two ortho positions (C2 and C6), the C2 position is sterically less hindered and is activated by both the hydroxyl group and the fluorine at C3. This leads to a highly regioselective bromination at the C2 position.

Protocol Validation: Choice of Reagents and Conditions

A well-established method for the bromination of activated phenols involves the use of elemental bromine in a suitable solvent.[3][4] This approach is favored for its reliability and straightforward execution.

| Reagent/Solvent | Role | Rationale for Selection |

| 3,4-Difluorophenol | Starting Material | Commercially available precursor with the required difluoro substitution pattern. |

| Bromine (Br₂) | Brominating Agent | Provides the electrophilic bromine species for the substitution reaction. |

| Chloroform (CHCl₃) | Solvent | An inert solvent that effectively dissolves the reactants and facilitates the reaction at controlled temperatures.[3] |

| Sodium Bicarbonate (aq.) | Quenching/Neutralizing Agent | Used during workup to neutralize acidic byproducts (HBr) and remove unreacted bromine. |

Detailed Experimental Protocol: Synthesis of 2-Bromo-4,5-difluorophenol

-

Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve 3,4-difluorophenol (10.0 g, 76.9 mmol) in 100 mL of chloroform.

-

Cooling: Cool the stirred solution to 0°C using an ice-water bath.

-

Bromine Addition: In the dropping funnel, prepare a solution of bromine (12.3 g, 76.9 mmol) in 20 mL of chloroform. Add this solution dropwise to the reaction mixture over a period of 1 hour, ensuring the internal temperature is maintained between 0-5°C.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for an additional 3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup and Isolation:

-

Upon completion, carefully pour the reaction mixture into 100 mL of a saturated aqueous solution of sodium bicarbonate to neutralize the generated HBr and quench any excess bromine.

-

Transfer the mixture to a separatory funnel. Separate the organic layer.

-

Extract the aqueous layer with dichloromethane (2 x 50 mL).

-

Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.

-

-

Purification: Filter the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator. The resulting crude product can be purified by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield pure 2-Bromo-4,5-difluorophenol.

Part 2: Williamson Ether Synthesis for the Preparation of this compound

Mechanistic Principles of O-Alkylation

The Williamson ether synthesis is a classic and highly effective method for forming ethers.[5][6][7] The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[2][7] In this step, the phenolic proton of 2-Bromo-4,5-difluorophenol is first abstracted by a base to form a potent nucleophile, the corresponding phenoxide ion. This phenoxide then attacks the electrophilic carbon of an ethyl halide (e.g., ethyl iodide), displacing the halide leaving group and forming the desired ether linkage.

Caption: Mechanism of the Williamson Ether Synthesis.

Protocol Validation: Choice of Reagents and Conditions

The efficiency of the Williamson ether synthesis is dependent on the appropriate choice of base, solvent, and alkylating agent.[2][6]

| Reagent/Solvent | Role | Rationale for Selection |

| 2-Bromo-4,5-difluorophenol | Nucleophile Precursor | The key intermediate synthesized in Part 1. |

| Potassium Carbonate (K₂CO₃) | Base | A mild and easy-to-handle base, sufficient to deprotonate the acidic phenol. |

| Ethyl Iodide (CH₃CH₂I) | Alkylating Agent | A reactive primary alkyl halide, ideal for SN2 reactions. Iodide is an excellent leaving group. |

| Dimethylformamide (DMF) | Solvent | A polar aprotic solvent that effectively dissolves the reactants and promotes the SN2 reaction rate.[6] |

Detailed Experimental Protocol: Synthesis of this compound

-

Reaction Setup: To a 250 mL round-bottom flask, add 2-Bromo-4,5-difluorophenol (10.0 g, 47.8 mmol), potassium carbonate (9.9 g, 71.7 mmol), and 100 mL of dimethylformamide (DMF).

-

Addition of Alkylating Agent: Stir the suspension at room temperature and add ethyl iodide (8.9 g, 57.4 mmol) to the mixture in one portion.

-

Reaction Conditions: Heat the reaction mixture to 60°C and maintain this temperature for 4-6 hours, with vigorous stirring. Monitor the disappearance of the starting material by TLC.

-

Workup and Isolation:

-

After the reaction is complete, cool the mixture to room temperature and pour it into 300 mL of cold water.

-

Extract the aqueous mixture with ethyl acetate (3 x 100 mL).

-

Combine the organic extracts and wash sequentially with water (2 x 100 mL) and brine (1 x 100 mL) to remove residual DMF and salts.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

-

Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. The crude oil can be purified by vacuum distillation or column chromatography on silica gel to afford the final product, this compound.

Characterization of this compound

The identity and purity of the synthesized product should be confirmed using standard analytical techniques.

| Property | Expected Observation |

| Appearance | Colorless to pale yellow liquid. |

| Molecular Formula | C₈H₇BrF₂O |

| Molecular Weight | 237.04 g/mol |

| ¹H NMR | Signals corresponding to the aromatic protons and the ethyl group (a triplet and a quartet). The aromatic signals will show coupling to fluorine.[8][9][10] |

| ¹³C NMR | Signals for the eight distinct carbon atoms. The carbons attached to fluorine will appear as doublets (C-F coupling). |

| ¹⁹F NMR | Two distinct signals for the two non-equivalent fluorine atoms, showing coupling to each other and to adjacent protons. |

| Mass Spectrometry | A molecular ion peak (M⁺) and an M+2 peak of nearly equal intensity, which is characteristic of a monobrominated compound. |

Conclusion

This guide has detailed a logical and robust two-step synthetic route for the preparation of this compound, a valuable intermediate for pharmaceutical and agrochemical research. The pathway, involving a regioselective bromination followed by a Williamson ether synthesis, relies on well-understood and scalable chemical transformations. The provided protocols are designed to be self-validating and offer a solid foundation for researchers and drug development professionals seeking to access this important chemical building block.

References

-

PubChem. 1-Bromo-2-(2,2-difluoroethoxy)-4-fluorobenzene. National Center for Biotechnology Information. Available from: [Link]

-

Grokipedia. Williamson ether synthesis. Available from: [Link]

-

Cambridge University Press. Williamson Ether Synthesis. In: Name Reactions in Organic Synthesis. 2005. Available from: [Link]

-

Khan Academy. Williamson ether synthesis. Available from: [Link]

-

BYJU'S. Williamson Ether Synthesis reaction. Available from: [Link]

-

Wikipedia. Williamson ether synthesis. Available from: [Link]

-

PubChem. 1-Bromo-2,4-difluorobenzene. National Center for Biotechnology Information. Available from: [Link]

-

National Institutes of Health (NIH). Synthesis of aryl 2-bromo-2-chloro-1,1-difluoroethyl ethers through the base-mediated reaction between phenols and halothane. Available from: [Link]

-

The Royal Society of Chemistry. Supporting Information for: A General and Efficient Synthesis of Internal Alkynes via Palladium-Catalyzed Aerobic Oxidative Sonogashira Coupling of Arylhydrazines and Terminal Alkynes. Available from: [Link]

-

Aaron Chemicals. 2,6-Dibromo-3,4-difluorophenol. Available from: [Link]

-

PubChem. 4-Bromo-3,5-difluorophenol. National Center for Biotechnology Information. Available from: [Link]

-

PubChem. 1-Bromo-4,5-difluoro-2-nitrobenzene. National Center for Biotechnology Information. Available from: [Link]

-

PubChem. 4-Bromo-3-fluorophenol. National Center for Biotechnology Information. Available from: [Link]

-

Organic Syntheses. p-BROMOPHENOL. Available from: [Link]

-

Quora. What is the synthesis of 2-Bromo-4-nitrophenol from benzene?. Available from: [Link]

Sources

- 1. Synthesis of aryl 2-bromo-2-chloro-1,1-difluoroethyl ethers through the base-mediated reaction between phenols and halothane - PMC [pmc.ncbi.nlm.nih.gov]

- 2. byjus.com [byjus.com]

- 3. 4-BROMO-2,5-DIFLUOROPHENOL synthesis - chemicalbook [chemicalbook.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. grokipedia.com [grokipedia.com]

- 6. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 7. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 8. 1-Bromo-2,4-difluorobenzene(348-57-2) 1H NMR spectrum [chemicalbook.com]

- 9. 1-Bromo-2,5-difluorobenzene(399-94-0) 1H NMR [m.chemicalbook.com]

- 10. 1-Bromo-3,5-difluorobenzene(461-96-1) 1H NMR [m.chemicalbook.com]

Introduction: The Strategic Role of Fluorinated Aryl Halides in Modern Synthesis

An In-Depth Technical Guide to Halogenated Phenyl Ethers: A Case Study on 1-Bromo-2,4-difluorobenzene

Senior Application Scientist Note: A comprehensive search for specific technical data on "1-Bromo-2-ethoxy-4,5-difluorobenzene" indicates that it is a highly specialized or novel compound with limited information available in public-domain scientific literature and databases. To fulfill the core requirements of this request for an in-depth technical guide, this document will focus on the closely related and extensively studied compound, 1-Bromo-2,4-difluorobenzene . The principles of synthesis, reactivity, and application discussed herein are foundational to this class of fluorinated aromatics and provide a robust predictive framework for understanding the chemical behavior of this compound.

Fluorinated aromatic compounds are cornerstones in the development of pharmaceuticals, agrochemicals, and advanced materials.[1][2][3] The strategic incorporation of fluorine atoms into a molecular scaffold can significantly enhance critical properties such as metabolic stability, lipophilicity, and binding affinity to biological targets.[2] 1-Bromo-2,4-difluorobenzene (CAS No: 348-57-2) stands out as a particularly versatile building block within this class.[1][2] Its structure, featuring a bromine atom as a versatile synthetic handle and two fluorine atoms that activate the aromatic ring, makes it an invaluable precursor for constructing complex molecular architectures through a variety of coupling reactions.[1][2] This guide provides an in-depth analysis of its chemical properties, synthesis, and reactivity, offering a practical framework for its application in research and development.

Physicochemical and Spectroscopic Profile

The unique arrangement of substituents on the benzene ring of 1-Bromo-2,4-difluorobenzene governs its physical properties and reactivity. The electron-withdrawing nature of the fluorine atoms creates an electron-deficient aromatic system, enhancing its susceptibility to certain reactions.[1]

Core Chemical Properties

| Property | Value | Source |

| Molecular Formula | C₆H₃BrF₂ | PubChem[4] |

| Molecular Weight | 192.99 g/mol | PubChem[4] |

| Appearance | Colorless to light yellow clear liquid | TCI[5] |

| Melting Point | -4 °C (lit.) | Chemsrc[6] |

| Boiling Point | 156-157 °C / 760 mmHg | Organic Syntheses[7] |

| Density | 1.71 g/cm³ (approx.) | |

| Solubility | Insoluble in water | NOAA[8] |

Spectroscopic Data

Spectroscopic analysis is critical for the unambiguous identification and characterization of 1-Bromo-2,4-difluorobenzene. Key spectral data are summarized below.

| Technique | Key Features and Observations |

| ¹H NMR | The proton NMR spectrum will exhibit complex splitting patterns in the aromatic region, characteristic of a tri-substituted benzene ring with strong coupling between protons and adjacent fluorine atoms. |

| ¹³C NMR | The carbon NMR spectrum will show six distinct signals for the aromatic carbons, with their chemical shifts and C-F coupling constants providing definitive information about the substitution pattern. |

| Mass Spec (GC-MS) | The mass spectrum displays a characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio), with the molecular ion peaks (M, M+2) appearing at m/z 192 and 194.[4] |

| IR Spectroscopy | The infrared spectrum will show characteristic C-F stretching vibrations in the region of 1100-1300 cm⁻¹ and C-Br stretching vibrations at lower wavenumbers. |

Synthesis and Mechanistic Considerations

The primary industrial synthesis of 1-Bromo-2,4-difluorobenzene involves the electrophilic bromination of 1,3-difluorobenzene. This reaction leverages the directing effects of the fluorine substituents.

Synthetic Pathway Overview

Caption: Electrophilic bromination of 1,3-difluorobenzene.

Detailed Synthesis Protocol

This protocol is adapted from established methods for the bromination of activated aromatic rings.[9]

Materials:

-

1,3-Difluorobenzene

-

Liquid Bromine (Br₂)

-

Iron powder (or anhydrous FeBr₃)

-

Sodium bisulfite solution (10%)

-

Sodium hydroxide solution (5%)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Suitable organic solvent (e.g., dichloromethane, if not performed neat)

Procedure:

-

Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, dropping funnel, and a condenser connected to a gas trap (to capture HBr byproduct), charge 1,3-difluorobenzene and a catalytic amount of iron powder.

-

Bromination: Cool the reaction mixture to between -5 °C and 10 °C using an ice-salt bath. Add liquid bromine dropwise from the dropping funnel over a period of 6-8 hours, ensuring the temperature remains within the specified range.[9]

-

Reaction Monitoring: Monitor the reaction progress by Gas Chromatography (GC). The disappearance of the starting material indicates the reaction is complete.

-

Work-up:

-

Carefully quench the reaction mixture with a 10% sodium bisulfite solution to destroy any unreacted bromine.

-

Separate the organic layer. Wash the organic layer sequentially with water and a 5% sodium hydroxide solution to remove acidic byproducts.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

-

Purification: Filter off the drying agent and remove the solvent (if any) under reduced pressure. The crude product is then purified by fractional distillation to yield pure 1-Bromo-2,4-difluorobenzene.

Reactivity and Key Transformations

The synthetic utility of 1-Bromo-2,4-difluorobenzene stems from its ability to participate in a wide array of chemical transformations, most notably metal-catalyzed cross-coupling reactions. The bromine atom serves as an excellent leaving group, while the fluorine atoms influence the reactivity and properties of the resulting products.[1]

Palladium-Catalyzed Cross-Coupling Reactions

These reactions are fundamental for forming new carbon-carbon and carbon-heteroatom bonds.[1][2]

Caption: Key cross-coupling reactions of 1-Bromo-2,4-difluorobenzene.

-

Suzuki Coupling: Reaction with an arylboronic acid in the presence of a palladium catalyst and a base to form a C-C bond, yielding complex biaryl structures.[1]

-

Buchwald-Hartwig Amination: Palladium-catalyzed reaction with an amine to form a C-N bond, a crucial transformation for synthesizing many pharmaceutical compounds.[1]

-

Sonogashira Coupling: Palladium-catalyzed reaction with a terminal alkyne to create a C-C bond, leading to aryl-alkyne structures.[2]

Applications in Drug Development and Agrochemicals

The 2,4-difluorophenyl moiety is a privileged scaffold in medicinal chemistry and agrochemical design.

-

Pharmaceuticals: This structural unit is present in numerous antifungal agents (e.g., Fluconazole precursors) and other drug candidates.[6][9] The fluorine atoms can enhance metabolic stability by blocking sites of oxidative metabolism and improve binding affinity through favorable electrostatic interactions.[2]

-

Agrochemicals: In agrochemicals, the incorporation of fluorine often leads to increased efficacy and altered environmental persistence of herbicides and pesticides.[1]

Safety and Handling

1-Bromo-2,4-difluorobenzene is a flammable liquid and an irritant. Proper safety protocols must be strictly followed.

Hazard Summary

| Hazard Type | GHS Classification | Precautionary Measures |

| Physical | Flammable liquid and vapor (H226) | Keep away from heat, sparks, and open flames.[5][10] Ground/bond container and receiving equipment.[5] |

| Health | Causes skin irritation (H315) | Wear protective gloves and clothing.[10] Wash skin thoroughly after handling.[5] |

| Causes serious eye irritation (H319) | Wear eye/face protection.[10] Rinse cautiously with water for several minutes if in eyes.[10] | |

| May cause respiratory irritation (H335) | Use only outdoors or in a well-ventilated area.[10] |

Handling and Storage:

-

Handle in a well-ventilated fume hood.[10]

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[10]

-

Keep away from strong oxidizing agents.[10]

Conclusion

1-Bromo-2,4-difluorobenzene is a high-value chemical intermediate whose utility is driven by its unique reactivity profile. Its ability to serve as a precursor to the valuable 2,4-difluorophenyl moiety through robust and versatile cross-coupling reactions secures its role as a critical building block in the synthesis of complex, high-performance molecules. The principles outlined in this guide provide a solid foundation for its effective use in both academic research and industrial drug development.

References

-

PubChem. (n.d.). 1-Bromo-2,4-difluorobenzene. National Center for Biotechnology Information. Retrieved from [Link]

-

Chemsrc. (n.d.). 1-Bromo-2,4-difluorobenzene. Retrieved from [Link]

-

Chemsrc. (n.d.). 1-Bromo-2,5-difluorobenzene. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Chemical Properties and Synthesis Applications of 1-Bromo-2,4-difluorobenzene. Retrieved from [Link]

- Google Patents. (n.d.). CN101168495A - The synthetic method of 1-bromo-2,4,5-trifluorobenzene.

-

Pharmaceutical Network. (n.d.). The Role of 1-Bromo-2,4-difluorobenzene in Modern Pharmaceutical Synthesis. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 1-bromo-2-fluorobenzene. Retrieved from [Link]

-

Bolli, M. H., et al. (2012). The discovery of N-[5-(4-bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide (Macitentan), an orally active, potent dual endothelin receptor antagonist. Journal of Medicinal Chemistry, 55(17), 7849-61. Retrieved from [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: Bromobenzene. Retrieved from [Link]

-

Autechaux. (n.d.). The Role of 1-Bromo-3,5-difluorobenzene in Modern Drug Discovery. Retrieved from [Link]

-

Thermo Fisher Scientific. (2025, September 7). SAFETY DATA SHEET: 1-Bromo-3,5-difluorobenzene. Retrieved from [Link]

- Google Patents. (n.d.). CN1944361A - Process for preparing fluconazole intermediate 2,4-difluror bromo-benzene.

-

Chemex. (n.d.). 1-Bromo-2,3-difluorobenzene: Properties, Applications, and Synthesis. Retrieved from [Link]

-

PubChem. (n.d.). 1-Bromo-2,3-difluorobenzene. National Center for Biotechnology Information. Retrieved from [Link]

-

Hangzhou ICH Biofarm Co., Ltd. (n.d.). 1-Bromo-2,3-difluorobenzene. Retrieved from [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. 1-Bromo-2,4-difluorobenzene | C6H3BrF2 | CID 67674 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 1-Bromo-2,4-difluorobenzene | 348-57-2 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 6. 1-Bromo-2,4-difluorobenzene | CAS#:348-57-2 | Chemsrc [chemsrc.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. 1-BROMO-4-FLUOROBENZENE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 9. CN1944361A - Process for preparing fluconazole intermediate 2,4-difluror bromo-benzene - Google Patents [patents.google.com]

- 10. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Physical Properties of 1-Bromo-2-ethoxy-4,5-difluorobenzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Bromo-2-ethoxy-4,5-difluorobenzene is a halogenated aromatic ether with potential applications in pharmaceutical and materials science research. A thorough understanding of its physical properties is fundamental for its synthesis, purification, handling, and application. This technical guide provides a comprehensive overview of the known molecular characteristics of this compound and outlines detailed, field-proven methodologies for the experimental determination of its key physical parameters, including boiling point, density, and solubility. Due to the limited availability of experimental data for this specific compound, this guide emphasizes the principles behind the experimental design and provides a framework for its complete physical characterization.

Introduction

The strategic incorporation of fluorine atoms and bromo-functionality into aromatic scaffolds is a cornerstone of modern medicinal chemistry and materials science. These modifications can profoundly influence a molecule's metabolic stability, binding affinity, and electronic properties. This compound presents a unique combination of these features, making it a valuable building block for the synthesis of novel compounds. This guide serves as a foundational resource for researchers, providing both established data and the necessary experimental frameworks to fully characterize its physical behavior.

Molecular and Known Physical Properties

The foundational properties of this compound have been established and are summarized in the table below. These values are critical for any quantitative work involving this compound.

| Property | Value | Source |

| CAS Number | 1266253-71-7 | Manchester Organics |

| Molecular Formula | C₈H₇BrF₂O | Manchester Organics |

| Molecular Weight | 237.041 g/mol | Manchester Organics |

A two-dimensional representation of the molecular structure is provided below to facilitate understanding of its chemical architecture.

Caption: Molecular Structure of this compound.

Experimental Determination of Physical Properties

The following sections provide detailed, step-by-step protocols for the experimental determination of the boiling point, density, and solubility of this compound. These methods are designed to be self-validating and are grounded in established principles of physical organic chemistry.

Boiling Point Determination

The boiling point is a critical indicator of a liquid's volatility and is essential for purification by distillation. The capillary method is a reliable micro-scale technique for this determination.

Protocol:

-

Sample Preparation: Place approximately 0.5 mL of this compound into a small-diameter test tube (e.g., a Durham tube).

-

Capillary Insertion: Seal one end of a capillary tube using a Bunsen burner. Place the sealed capillary tube, open end down, into the test tube containing the sample.

-

Apparatus Assembly: Attach the test tube to a thermometer using a rubber band or wire. The bottom of the test tube should be level with the thermometer bulb.

-

Heating: Immerse the assembly in a heating bath (e.g., mineral oil or a heating block). The heat should be applied gradually.

-

Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube. Continue heating until the bubbling is continuous and rapid.

-

Cooling and Measurement: Turn off the heat source and allow the apparatus to cool slowly. The boiling point is the temperature at which the liquid just begins to enter the capillary tube. Record this temperature.

-

Validation: Repeat the measurement at least twice to ensure reproducibility. The values should agree within 1-2 °C.

Caption: Workflow for Boiling Point Determination.

Density Determination

Density is a fundamental physical property that relates the mass of a substance to the volume it occupies. A precise density measurement is crucial for accurate volumetric dispensing and for understanding intermolecular forces.

Protocol:

-

Mass of Empty Pycnometer: Accurately weigh a clean, dry pycnometer (specific gravity bottle) to four decimal places (m₁).

-

Mass of Pycnometer with Sample: Fill the pycnometer with this compound, ensuring no air bubbles are present. Cap the pycnometer and reweigh it (m₂).

-

Mass of Pycnometer with Water: Empty and clean the pycnometer. Fill it with deionized water of a known temperature and weigh it (m₃).

-

Calculation:

-

Mass of the sample = m₂ - m₁

-

Mass of water = m₃ - m₁

-

Volume of the pycnometer = (Mass of water) / (Density of water at the measured temperature)

-

Density of the sample = (Mass of the sample) / (Volume of the pycnometer)

-

-

Validation: Perform the measurement in triplicate and calculate the average density.

1-Bromo-2-ethoxy-4,5-difluorobenzene IUPAC name

An In-depth Technical Guide to 1-Bromo-2-ethoxy-4,5-difluorobenzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of this compound, a halogenated aromatic compound of significant interest in medicinal chemistry and materials science. This document delineates its chemical identity, physicochemical properties, a proposed synthetic pathway with mechanistic insights, and its applications as a versatile building block. Particular emphasis is placed on its role in drug discovery, where its unique trifunctional substitution pattern offers a powerful tool for modulating molecular properties. This guide also includes a detailed experimental protocol, safety and handling procedures, and expected spectroscopic signatures to support researchers in its synthesis and application.

Chemical Identity and Nomenclature

IUPAC Name and Structure

The formal International Union of Pure and Applied Chemistry (IUPAC) name for the compound is This compound . The numbering of the benzene ring prioritizes the alphabetical order of the substituents (Bromo, Ethoxy, Fluoro), assigning the lowest possible locants.

The chemical structure consists of a benzene ring substituted with a bromine atom, an ethoxy group (-OCH₂CH₃), and two fluorine atoms at positions 4 and 5.

CAS Registry Number: 1266253-71-7[1][2]

Physicochemical Properties

The strategic placement of electron-withdrawing fluorine atoms, a bulky bromine atom suitable for cross-coupling, and a metabolically relevant ethoxy group gives this molecule a unique set of properties. While extensive experimental data for this specific compound is not widely published, its properties can be reliably inferred from its structure and data on related analogs.

| Property | Value / Description | Source |

| Molecular Formula | C₈H₇BrF₂O | [3][4] |

| Molecular Weight | 237.04 g/mol | [4] |

| Physical State | Solid | [5] |

| Boiling Point | Estimated >150 °C (based on analogs like 1-bromo-2,4-difluorobenzene, 145-146 °C) | |

| Solubility | Expected to be soluble in common organic solvents (e.g., methanol, chloroform, ethyl acetate) and insoluble in water. | [6][7] |

| Stability | Stable under recommended storage conditions (room temperature, inert atmosphere). | [5] |

Synthesis and Mechanistic Insights

This compound is not a commodity chemical and typically requires multi-step synthesis. Below is a proposed, robust synthetic pathway starting from a commercially available precursor, grounded in well-established organic transformations.

Proposed Synthetic Pathway

The synthesis is envisioned as a three-step sequence starting from 1,2-difluoro-4-nitrobenzene. This pathway is logical because the nitro group strongly activates the aromatic ring for nucleophilic aromatic substitution (SNAr) and can be readily converted into a diazonium salt for the introduction of bromine via a Sandmeyer reaction.

-

Nucleophilic Aromatic Substitution (SNAr): Introduction of the ethoxy group.

-

Nitro Group Reduction: Conversion of the nitro group to an amine.

-

Sandmeyer Reaction: Diazotization of the amine followed by substitution with bromide.

Synthesis Workflow Diagram

Caption: Proposed three-step synthesis of this compound.

Detailed Experimental Protocol: Step 3 - Sandmeyer Reaction

This protocol details the conversion of 4,5-Difluoro-2-ethoxyaniline to the final product. The trustworthiness of this protocol lies in its reliance on a classic, high-yielding reaction with clear checkpoints.

Materials:

-

4,5-Difluoro-2-ethoxyaniline (1.0 eq)

-

Hydrobromic acid (HBr, 48% aq., ~4.0 eq)

-

Sodium nitrite (NaNO₂, 1.1 eq)

-

Copper(I) bromide (CuBr, 1.2 eq)

-

Deionized water

-

Diethyl ether or Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Aniline Dissolution: In a three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and addition funnel, dissolve 4,5-Difluoro-2-ethoxyaniline in HBr (48% aq.).

-

Causality: The acidic medium is required to form the anilinium salt, which is soluble and ready for diazotization.

-

-

Cooling: Cool the solution to 0-5 °C using an ice-salt bath.

-

Causality: Diazonium salts are thermally unstable and can decompose violently. Maintaining a low temperature is critical for safety and yield.

-

-

Diazotization: Dissolve sodium nitrite in a minimal amount of cold deionized water. Add this solution dropwise to the stirred aniline solution, ensuring the internal temperature does not exceed 5 °C.

-

Causality: The slow addition of nitrite controls the exothermic reaction and prevents the buildup of excess nitrous acid.

-

-

Confirmation of Diazotization: After the addition is complete, stir the mixture for an additional 20 minutes at 0-5 °C. Test for the presence of excess nitrous acid using starch-iodide paper (a blue-black color indicates excess). If the test is negative, add a small amount more of the nitrite solution.

-

Self-Validation: This step ensures the reaction has gone to completion before proceeding.

-

-

Bromide Substitution: In a separate flask, dissolve copper(I) bromide in HBr and cool it in an ice bath. Slowly add the cold diazonium salt solution to the CuBr solution.

-

Causality: CuBr catalyzes the decomposition of the diazonium salt and the substitution of the diazo group with bromide. Vigorous nitrogen gas evolution will be observed.

-

-

Reaction Completion: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 50-60 °C for 1 hour to ensure complete decomposition of the diazonium salt.

-

Work-up and Extraction: Cool the mixture to room temperature and extract the product with diethyl ether or ethyl acetate (3x). Combine the organic layers.

-

Purification: Wash the combined organic layers sequentially with deionized water, saturated sodium bicarbonate solution (to neutralize excess acid), and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Final Purification: The crude product can be further purified by column chromatography on silica gel or by distillation under reduced pressure to yield the pure this compound.

Applications in Research and Development

The true value of this compound lies in its utility as a highly functionalized building block.

Role as a Versatile Synthetic Intermediate

The bromine atom serves as a key functional handle for a wide array of metal-catalyzed cross-coupling reactions.[8] These reactions are foundational for constructing the complex molecular scaffolds required for modern drug candidates.[9]

-

Suzuki Coupling: Reaction with boronic acids/esters to form C-C bonds.

-

Heck and Sonogashira Couplings: Formation of C-C bonds with alkenes and alkynes, respectively.

-

Buchwald-Hartwig Amination: Formation of C-N bonds with amines.

Significance in Drug Discovery

The incorporation of fluorine into drug candidates is a well-established strategy in medicinal chemistry to enhance key pharmacological properties.[9]

-

Metabolic Stability: The strong C-F bond can block sites of metabolism, increasing the half-life of a drug.[10]

-

Binding Affinity: Fluorine can modulate the pKa of nearby functional groups or engage in favorable interactions with protein targets, thereby improving binding affinity.[8]

-

Lipophilicity and Bioavailability: The strategic placement of fluorine and the ethoxy group can fine-tune the molecule's lipophilicity, which is critical for membrane permeability and overall bioavailability.[9][10]

This intermediate is an ideal starting point for synthesizing novel compounds targeting a wide range of diseases, from oncology to cardiovascular conditions.[10] For example, related bromo-pyrimidine structures are central to potent therapeutics like Macitentan, an endothelin receptor antagonist.[11]

Potential in Materials Science and Agrochemicals

Beyond pharmaceuticals, fluorinated aromatic compounds are valuable in the development of advanced materials such as liquid crystals and organic light-emitting diodes (OLEDs).[6][10] In the agrochemical sector, the unique properties imparted by fluorine can lead to the development of more potent and selective herbicides and pesticides.[8]

Expected Spectroscopic Characterization

Confirmation of the compound's identity post-synthesis is crucial. The following spectroscopic signatures are expected:

-

¹H NMR: Signals corresponding to the two aromatic protons, which will appear as complex multiplets due to H-H and H-F coupling. A characteristic quartet and triplet for the ethoxy group protons (~4.1 and ~1.4 ppm, respectively).

-

¹³C NMR: Signals for the eight distinct carbon atoms. The carbons attached to fluorine will show large C-F coupling constants.

-

¹⁹F NMR: Two distinct signals for the non-equivalent fluorine atoms, showing F-F and F-H coupling.

-

Mass Spectrometry: A molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity, which is indicative of the presence of a single bromine atom.

Safety, Handling, and Storage

As with all halogenated organic compounds, proper safety protocols must be followed.

-

Hazard Profile: Expected to be harmful if swallowed and to cause skin and eye irritation.[5][12]

-

Personal Protective Equipment (PPE): Handle with appropriate gloves, safety goggles, and a lab coat. All manipulations should be performed in a well-ventilated chemical fume hood.[5][13]

-

Incompatibilities: Avoid contact with strong oxidizing agents.[5]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible substances.[5]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

This compound is a high-value synthetic intermediate with significant potential for advancing drug discovery and materials science. Its trifunctional nature provides chemists with a versatile platform for molecular elaboration through selective, high-yielding reactions. Understanding its synthesis, reactivity, and handling is key to unlocking its full potential in the development of novel, high-performance molecules.

References

- CDN Isotopes. Safety Data Sheet. [URL: https://www.cdnisotopes.

- PharmaBlock. The Role of 1-Bromo-3,5-difluorobenzene in Modern Drug Discovery. [URL: https://www.pharmablock.com/blog/the-role-of-1-bromo-3-5-difluorobenzene-in-modern-drug-discovery]

- TCI Chemicals. SAFETY DATA SHEET: 1-Bromo-4-fluorobutane. [URL: https://www.tcichemicals.com/GB/en/p/B5331]

- Thermo Fisher Scientific. SAFETY DATA SHEET: 1-Bromo-3,5-difluorobenzene. [URL: https://www.thermofisher.

- PubChem. 1-Bromo-2,4-difluorobenzene. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/67674]

- Fisher Scientific. SAFETY DATA SHEET: 1-Bromo-2,4-difluorobenzene. [URL: https://www.fishersci.com/store/msds?partNumber=AC161040050&productDescription=1-BROMO-2%2C4-DIFLUOROBENZENE%2C+98%2B%25+5GR&vendorId=VN00032119&countryCode=US&language=en]

- Organic Syntheses. 1-bromo-2-fluorobenzene. [URL: http://www.orgsyn.org/demo.aspx?prep=cv5p0136]

- BLDpharm. 1-Bromo-2-(difluoromethoxy)-4,5-difluorobenzene. [URL: https://www.bldpharm.com/products/1242258-46-3.html]

- Autechaux. The Role of 1-Bromo-2,4-difluorobenzene in Modern Pharmaceutical Synthesis. [URL: https://www.autechaux.com/news/the-role-of-1-bromo-2-4-difluorobenzene-in-modern-pharmaceutical-synthesis-80838332.html]

- NINGBO INNO PHARMCHEM CO.,LTD. Understanding the Chemical Properties and Synthesis Applications of 1-Bromo-2,4-difluorobenzene. [URL: https://www.inno-pharmchem.com/news/understanding-the-chemical-properties-and-synthesis-applications-of-1-bromo-2-4-difluorobenzene-cas-348-57-2-80838611.html]

- Manchester Organics. 1-Bromo-2-ethoxy-4,5-difluoro-benzene. [URL: https://www.manchesterorganics.com/products/aromatics/fluorine-containing-aromatics/polyfluorinated-aromatics/1-bromo-2-ethoxy-4-5-difluoro-benzene/N56409]

- CAMEO Chemicals - NOAA. 1-BROMO-4-FLUOROBENZENE. [URL: https://cameochemicals.noaa.gov/chemical/2104]

- Sigma-Aldrich. 1-Bromo-3,5-difluorobenzene. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/290165]

- ChemicalBook. 1-Bromo-2,5-difluorobenzene synthesis. [URL: https://www.chemicalbook.com/synthesis/399-94-0.htm]

- Chemsrc. 1-Bromo-2,4-difluorobenzene. [URL: https://www.chemsrc.com/en/cas/348-57-2_1188847.html]

- Sigma-Aldrich. 1-Bromo-2,4-difluorobenzene. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/263443]

- Chemsrc. 1-Bromo-2,5-difluorobenzene. [URL: https://www.chemsrc.com/en/cas/399-94-0_1188850.html]

- Autechaux. 1-Bromo-2,3-difluorobenzene: Properties, Applications, and Synthesis. [URL: https://www.autechaux.

- Google Patents. Process for preparing 1-bromo-3,5-difluorobenzene. [URL: https://patents.google.

- PubChem. 1-Bromo-4,5-difluoro-2-nitrobenzene. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/19261542]

- PubChem. 1-Bromo-2,3-difluorobenzene. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/2733260]

- The Royal Society of Chemistry. SUPPORTING INFORMATION. [URL: https://www.rsc.

- ChemicalBook. This compound. [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB32500055.htm]

- CP Lab Safety. This compound, 96% Purity, C8H7BrF2O, 10 grams. [URL: https://www.cplabsafety.com/1-bromo-2-ethoxy-4-5-difluorobenzene-96-purity-c8h7brf2o-10-grams.html]

- chemBlink. SDS of 1-Bromo-4-ethoxy-2,3-difluorobenzene. [URL: https://www.chemblink.com/products/156573-09-0_sds.htm]

- Bolli, M. H., et al. (2012). The discovery of N-[5-(4-bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide (Macitentan), an orally active, potent dual endothelin receptor antagonist. Journal of Medicinal Chemistry, 55(17), 7849–7861. [URL: https://pubmed.ncbi.nlm.nih.gov/22862294/]

Sources

- 1. manchesterorganics.com [manchesterorganics.com]

- 2. This compound CAS#: 1266253-71-7 [chemicalbook.com]

- 3. calpaclab.com [calpaclab.com]

- 4. SDS of 1-Bromo-4-ethoxy-2,3-difluorobenzene, Safety Data Sheets, CAS 156573-09-0 - chemBlink [chemblink.com]

- 5. cdnisotopes.com [cdnisotopes.com]

- 6. nbinno.com [nbinno.com]

- 7. 1-BROMO-4-FLUOROBENZENE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 8. nbinno.com [nbinno.com]

- 9. nbinno.com [nbinno.com]

- 10. nbinno.com [nbinno.com]

- 11. The discovery of N-[5-(4-bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide (Macitentan), an orally active, potent dual endothelin receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. tcichemicals.com [tcichemicals.com]

- 13. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Synthesis of 1-Bromo-2-ethoxy-4,5-difluorobenzene

Introduction

1-Bromo-2-ethoxy-4,5-difluorobenzene is a key building block in the synthesis of a variety of pharmacologically active compounds and advanced materials. Its unique substitution pattern, featuring a bromine atom for further functionalization, an ethoxy group, and two fluorine atoms, imparts specific electronic and steric properties that are highly sought after in medicinal chemistry and materials science. This guide provides a detailed exploration of the viable synthetic routes to this important intermediate, offering practical, field-proven insights for researchers, scientists, and professionals in drug development.

Two primary synthetic strategies will be discussed in detail, each with its own set of advantages and considerations. The first route commences with the commercially available 3,4-difluorophenol, involving a two-step process of ethylation followed by regioselective bromination. The second, alternative pathway begins with a difluoroaniline derivative and employs a Sandmeyer reaction as the key step for introducing the bromine atom.

Primary Synthetic Route: Ethylation and Bromination of 3,4-Difluorophenol

This is often the more direct and higher-yielding approach, leveraging the robust and well-understood Williamson ether synthesis and electrophilic aromatic bromination.

Logical Workflow for Route 1

Caption: Synthetic pathway starting from 3,4-difluorophenol.

Step 1: Ethylation of 3,4-Difluorophenol via Williamson Ether Synthesis

The initial step involves the O-alkylation of 3,4-difluorophenol with an ethylating agent, a classic example of the Williamson ether synthesis. This reaction proceeds via an SN2 mechanism where the phenoxide ion, generated in situ, acts as a nucleophile attacking the electrophilic carbon of the ethyl halide.[1]

Experimental Protocol:

-

To a stirred solution of 3,4-difluorophenol (1.0 eq) in acetone, add anhydrous potassium carbonate (1.5 eq).

-

To this suspension, add ethyl iodide (1.2 eq) dropwise at room temperature.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by vacuum distillation or column chromatography on silica gel to yield 1-ethoxy-3,4-difluorobenzene.

Causality Behind Experimental Choices:

-

Potassium Carbonate (K₂CO₃): A mild base is sufficient to deprotonate the phenol to its corresponding phenoxide, which is a much stronger nucleophile than the neutral phenol.[2]

-

Acetone: A polar aprotic solvent is ideal for SN2 reactions as it solvates the cation of the base but does not strongly solvate the nucleophile, thus not hindering its reactivity.[3]

-

Ethyl Iodide: Iodide is an excellent leaving group, facilitating the SN2 reaction.[2]

| Reagent/Solvent | Molar Ratio (to Phenol) | Key Function |

| 3,4-Difluorophenol | 1.0 | Starting Material |

| Potassium Carbonate | 1.5 | Base |

| Ethyl Iodide | 1.2 | Ethylating Agent |

| Acetone | - | Solvent |

Step 2: Regioselective Bromination of 1-Ethoxy-3,4-difluorobenzene

The second step is an electrophilic aromatic substitution, specifically bromination. The regioselectivity is directed by the substituents on the benzene ring. The ethoxy group is a strongly activating ortho, para-director, while the fluorine atoms are deactivating but also ortho, para-directing. The position ortho to the ethoxy group and between the two fluorine atoms is the most electronically activated and sterically accessible site for electrophilic attack.[4]

Experimental Protocol:

-

Dissolve 1-ethoxy-3,4-difluorobenzene (1.0 eq) in a suitable solvent such as acetonitrile or dichloromethane.

-

Cool the solution to 0-5 °C in an ice bath.

-

Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise over 15-20 minutes, ensuring the temperature remains below 10 °C.

-

Stir the reaction mixture at 0-5 °C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction by TLC or GC.

-

Upon completion, quench the reaction with an aqueous solution of sodium thiosulfate.

-

Extract the product with dichloromethane, wash the organic layer with brine, and dry over anhydrous sodium sulfate.

-

Concentrate the solvent under reduced pressure and purify the crude product by column chromatography or recrystallization to obtain this compound.

Causality Behind Experimental Choices:

-

N-Bromosuccinimide (NBS): A convenient and safer source of electrophilic bromine compared to liquid bromine.[4]

-

Acetonitrile/Dichloromethane: Polar aprotic solvents that are inert under the reaction conditions.

-

Low Temperature: Helps to control the reaction rate and minimize the formation of potential side products.

| Reagent/Solvent | Molar Ratio | Key Function |

| 1-Ethoxy-3,4-difluorobenzene | 1.0 | Substrate |

| N-Bromosuccinimide | 1.05 | Brominating Agent |

| Acetonitrile | - | Solvent |

Alternative Synthetic Route: Sandmeyer Reaction of a Difluoroaniline Derivative

This route offers an alternative approach, particularly if the corresponding aniline precursor is readily available or can be synthesized efficiently. The key transformation is the Sandmeyer reaction, which converts a primary aromatic amine into an aryl halide via a diazonium salt intermediate.[5]

Logical Workflow for Route 2

Caption: Alternative synthetic pathway starting from 1,2-difluoro-4-nitrobenzene.

Step 1: Synthesis of 2-Ethoxy-4,5-difluoroaniline (Key Intermediate)

A plausible route to the key intermediate, 2-ethoxy-4,5-difluoroaniline, starts from 1,2-difluoro-4-nitrobenzene.

1a. Nucleophilic Aromatic Substitution:

The nitro group strongly activates the aromatic ring towards nucleophilic aromatic substitution. The fluorine atom ortho to the nitro group is susceptible to displacement by an alkoxide.

Experimental Protocol:

-

Prepare a solution of sodium ethoxide in ethanol.

-

To this solution, add 1,2-difluoro-4-nitrobenzene (1.0 eq) at room temperature.

-

Heat the mixture to reflux and monitor the reaction by TLC.

-

After completion, cool the reaction and pour it into ice water.

-

Extract the product with a suitable organic solvent, wash with water, and dry.

-

Purify by column chromatography to yield 2-ethoxy-4,5-difluoronitrobenzene.

1b. Reduction of the Nitro Group:

The nitro group of 2-ethoxy-4,5-difluoronitrobenzene can be reduced to an amine using standard procedures, such as catalytic hydrogenation or metal-acid reduction.[6]

Experimental Protocol (Catalytic Hydrogenation):

-

Dissolve 2-ethoxy-4,5-difluoronitrobenzene (1.0 eq) in ethanol or ethyl acetate.

-

Add a catalytic amount of palladium on carbon (10% Pd/C).

-

Hydrogenate the mixture in a Parr apparatus under a hydrogen atmosphere (e.g., 50 psi) until the uptake of hydrogen ceases.[6]

-

Filter the catalyst through a pad of Celite and concentrate the filtrate to obtain 2-ethoxy-4,5-difluoroaniline.

Step 2: Sandmeyer Reaction

The final step involves the diazotization of 2-ethoxy-4,5-difluoroaniline followed by the introduction of bromine using a copper(I) bromide catalyst.

Experimental Protocol:

-

Diazotization:

-

Dissolve 2-ethoxy-4,5-difluoroaniline (1.0 eq) in an aqueous solution of hydrobromic acid (48%).

-

Cool the solution to 0-5 °C in an ice-salt bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) dropwise, maintaining the temperature below 5 °C.

-

Stir the resulting diazonium salt solution at 0-5 °C for an additional 30 minutes.

-

-

Bromination:

-

In a separate flask, prepare a solution of copper(I) bromide (1.2 eq) in hydrobromic acid.

-

Slowly add the cold diazonium salt solution to the copper(I) bromide solution with vigorous stirring. Nitrogen gas will evolve.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 50-60 °C for 1 hour to ensure complete reaction.

-

Cool the mixture and extract the product with an organic solvent.

-

Wash the organic layer sequentially with dilute aqueous sodium hydroxide and brine.

-

Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify by vacuum distillation or column chromatography to yield the final product.

-

| Reagent/Solvent | Molar Ratio | Key Function |

| 2-Ethoxy-4,5-difluoroaniline | 1.0 | Starting Amine |

| Sodium Nitrite | 1.1 | Diazotizing Agent |

| Hydrobromic Acid | Excess | Acid Medium |

| Copper(I) Bromide | 1.2 | Catalyst |

Conclusion

The synthesis of this compound can be effectively achieved through two primary synthetic routes. The choice of route will often depend on the availability and cost of the starting materials. The ethylation and subsequent bromination of 3,4-difluorophenol represents a robust and often more direct pathway. Alternatively, the Sandmeyer reaction of 2-ethoxy-4,5-difluoroaniline provides a viable, albeit potentially longer, synthetic route. Both methods rely on well-established and scalable chemical transformations, providing medicinal and materials chemists with reliable access to this valuable synthetic intermediate.

References

-

PrepChem. Synthesis of 4,5-difluoro-2-nitroaniline. [Link]

-

Master Organic Chemistry. The Williamson Ether Synthesis. 2014. [Link]

-

Chemistry LibreTexts. 15.3: The Williamson Ether Synthesis. 2020. [Link]

-

ResearchGate. Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. 2014. [Link]

-

National Institutes of Health. Synthesis of 4,5-Disubstituted o‑Phenylenediamines: An Enabling Platform for Electrochemical Investigations of Interfacial Ion Transfer Reactions. 2021. [Link]

-

L.S.College, Muzaffarpur. Sandmeyer reaction. 2022. [Link]

-

Wikipedia. Williamson ether synthesis. [Link]

- Google Patents. Method of preparing 2,4-difluoroaniline.

-

ChemRxiv. Synthesis of 4,5-Disubstituted o-Phenylenediamines: An Enabling Platform for Electrochemical Evaluation of Intramolecular Concerted Proton-Electron Transfer. 2021. [Link]

-

Wikipedia. Sandmeyer reaction. [Link]

-

PubChem. 1,2-Diamino-4,5-difluorobenzene. [Link]

- Google Patents. A process for the preparation of 4-fluoro-2-methoxy-5-nitroaniline.

-

RSC Publishing. Structural effects on the bromination rate and selectivity of alkylbenzenes and alkoxybenzenes in aqueous solution. 2021. [Link]

-

TopSCHOLAR. Regiospecific P-Bromination of Activated Aromatic Systems – Greener Approach. 2017. [Link]

-

Reddit. Sandmeyer reaction. 2023. [Link]

-

ResearchGate. Aromatic Fluorine Chemistry. Part 4. Preparation of 2,6-Difluoroaniline. 2010. [Link]

-

Organic Chemistry Portal. Sandmeyer Reaction. [Link]

-

Chemistry Steps. Williamson Ether Synthesis. [Link]

-

MDPI. Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. 2014. [Link]

-

PrepChem. Synthesis of 2-nitro-4,5-difluoroaniline. [Link]

-

MDPI. Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. 2014. [Link]

Sources

An In-depth Technical Guide to 1-Bromo-2-ethoxy-4,5-difluorobenzene

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of 1-Bromo-2-ethoxy-4,5-difluorobenzene, a halogenated aromatic compound with significant potential as a building block in medicinal chemistry and materials science. While specific literature on this exact molecule is emerging, this document synthesizes its known properties with field-proven insights derived from the well-established chemistry of its structural analogs. The principles and protocols discussed herein are grounded in the extensive body of research surrounding functionalized bromodifluorobenzene derivatives.

Core Molecular Attributes and Physicochemical Properties

This compound is a substituted aromatic ether. Its core structure, a benzene ring, is functionalized with a bromine atom, an ethoxy group, and two fluorine atoms. This specific arrangement of substituents dictates its reactivity and potential applications.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₈H₇BrF₂O | [1] |

| Molecular Weight | 237.04 g/mol | N/A |

| CAS Number | 1266253-71-7 | [1][2] |

| Canonical SMILES | CCOC1=CC(=C(C=C1Br)F)F | [1] |

| Purity | Typically available at ≥96% | N/A |

Note: Some properties like boiling point, melting point, and density are not yet publicly documented for this specific isomer. These are expected to be similar to other bromodifluorobenzene derivatives, which are often liquids or low-melting solids at room temperature.

The Scientific Rationale: Reactivity and Synthetic Utility

The synthetic value of this compound is rooted in the distinct roles of its functional groups. The electron-withdrawing nature of the two fluorine atoms activates the benzene ring, influencing its reactivity in nucleophilic aromatic substitution reactions. The bromine atom serves as a versatile synthetic handle, primarily for metal-catalyzed cross-coupling reactions. The ethoxy group modulates the electronic properties and solubility of the molecule and its derivatives.

Key Reaction Pathways

The bromine atom is the primary site for synthetic transformations, most notably in palladium-catalyzed cross-coupling reactions. These reactions are foundational in modern drug discovery for constructing complex molecular architectures.

-

Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form new carbon-carbon bonds. This is a widely used method for linking aromatic rings.

-

Buchwald-Hartwig Amination: Formation of carbon-nitrogen bonds by coupling with amines. This is crucial for synthesizing anilines and related structures prevalent in pharmaceuticals.

-

Sonogashira Coupling: Reaction with terminal alkynes to create substituted alkynes, another important scaffold in medicinal chemistry.

-

Heck Coupling: Formation of carbon-carbon bonds with alkenes.

The fluorine atoms, in addition to their electronic influence, can increase metabolic stability and binding affinity of a final drug candidate, a common strategy in medicinal chemistry.

Postulated Synthesis Protocol

While a specific, validated synthesis for this compound is not widely published, a logical and experimentally sound approach can be extrapolated from the synthesis of analogous compounds, such as 1-bromo-2,3-difluorobenzene. A plausible synthetic route would involve the etherification of a brominated difluorophenol precursor.

Workflow for the Synthesis of a Bromo-ethoxy-difluorobenzene Derivative

Caption: A representative workflow for the synthesis of a bromo-ethoxy-difluorobenzene derivative.

Step-by-Step Methodology (Hypothetical)

-

Reaction Setup: To a solution of the corresponding bromodifluorophenol in a suitable polar aprotic solvent such as DMF or acetonitrile, add a slight excess of a base (e.g., 1.5 equivalents of potassium carbonate).

-

Addition of Alkylating Agent: Add a slight excess of bromoethane (e.g., 1.2 equivalents) to the stirred suspension.

-

Reaction: Heat the mixture to a moderate temperature (e.g., 70°C) and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: After completion, cool the reaction to room temperature and quench with water. Extract the aqueous layer with an organic solvent such as ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to yield the desired this compound.

Self-Validation: The identity and purity of the final compound should be rigorously confirmed by ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry.

Applications in Drug Discovery and Development

Halogenated aromatic compounds are cornerstone building blocks in the pharmaceutical industry. This compound is a valuable intermediate due to the strategic placement of its functional groups.

-

Introduction of the Difluorophenyl Moiety: The difluorophenyl group is a common feature in many biologically active molecules. The fluorine atoms can enhance metabolic stability, lipophilicity, and binding affinity to biological targets.

-

Scaffold for Library Synthesis: The reactivity of the bromine atom allows for the rapid diversification of the core structure through various cross-coupling reactions, enabling the generation of libraries of related compounds for high-throughput screening.

-

Precursor to Complex APIs: This molecule can serve as a key starting material for the multi-step synthesis of complex active pharmaceutical ingredients (APIs) for a range of therapeutic areas, including oncology, infectious diseases, and neurology.

Caption: Potential applications of this compound in drug discovery.

Safety, Handling, and Storage

Table 2: General Safety and Handling Recommendations

| Aspect | Recommendation |

| Personal Protective Equipment (PPE) | Wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat. |

| Handling | Handle in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of vapors and contact with skin and eyes. |

| Storage | Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents. |

| First Aid (General) | In case of skin contact, wash with soap and water. In case of eye contact, rinse cautiously with water for several minutes. If inhaled, move to fresh air. Seek medical attention if irritation persists. |

| Fire | Use dry chemical, carbon dioxide, or alcohol-resistant foam to extinguish. |

Disclaimer: This information is based on the general properties of related chemicals and is not a substitute for a compound-specific SDS. Always consult a certified SDS before handling.

References

- 1-Bromo-2-(difluoromethoxy)-4,5-difluorobenzene. BLDpharm. (n.d.).

- 1-Bromo-2-(2,2-difluoroethoxy)-4-fluorobenzene. PubChem. (n.d.).

- 1-溴-4,5-二氟-2-乙氧基苯. 乐研试剂. (n.d.).

- 1-Bromo-2,3-difluorobenzene synthesis. ChemicalBook. (n.d.).

- 1-bromo-2-fluorobenzene. Organic Syntheses Procedure. (n.d.).

- Safety Data Sheet - 1-Bromo-2,5-difluorobenzene. Fisher Scientific. (2025).

- 1-Bromo-2-ethoxy-4,5-difluoro-benzene. Manchester Organics. (n.d.).

- Synthesis and Application of 2,3-Difluorobromobenzene. ChemicalBook. (2022, October 11).

- SDS of 1-Bromo-4-ethoxy-2,3-difluorobenzene. chemBlink. (n.d.).

- Safety Data Sheet - 1-Bromo-2,4-difluorobenzene. Fisher Scientific. (2024, March 29).

- Safety Data Sheet - 1-Bromo-2,3-difluorobenzene. Thermo Fisher Scientific. (2009, September 26).

- 1-Bromo-2,4-difluorobenzene 98%. Sigma-Aldrich. (n.d.).

- 1-Bromo-2,4-difluorobenzene. PubChem. (n.d.).

- Safety Data Sheet - 1,2-Dibromo-4,5-difluorobenzene. TCI Chemicals. (2025, June 30).

- 1-Bromo-4,5-difluoro-2-nitrobenzene. PubChem. (n.d.).

- 1-Bromo-3,5-difluorobenzene. ChemicalBook. (2025, September 25).

- 1-Bromo-2,3-difluorobenzene: Properties, Applic

- 1-Bromo-2,5-difluorobenzene. Chemsrc. (2025, August 21).

- The synthetic method of 1-bromo-2,4,5-trifluorobenzene.

- This compound CAS. ChemicalBook. (n.d.).

- This compound, 96% Purity, C8H7BrF2O, 10 grams. CP Lab Safety. (n.d.).

- 1-Bromo-4-ethoxy-2,3-difluorobenzene Formula. ECHEMI. (n.d.).

- 1-Bromo-2,4-difluorobenzene. Chemsrc. (2025, August 25).

- Novel 1-bromo-4-(4'-bromophenoxy)-2-pentadecyl benzene and preparation thereof.

- P

- Drug Discovery Patents.

- Semifluorin

- Patent Pulse: A Spotlight on Recent Highlights from Small Molecule P

Sources

A Technical Guide to the Solubility of 1-Bromo-2-ethoxy-4,5-difluorobenzene in Organic Solvents

Abstract

Introduction: The Significance of Solubility in Drug Development

The solubility of an active pharmaceutical ingredient (API) or a synthetic intermediate is a critical physicochemical property that influences its bioavailability, processability, and formulation. For a compound like 1-Bromo-2-ethoxy-4,5-difluorobenzene, which serves as a building block in the synthesis of more complex molecules, understanding its solubility in a range of organic solvents is paramount for optimizing reaction conditions, purification processes (such as crystallization), and analytical method development.[1] This guide will delve into the factors that dictate the solubility of this specific halogenated aromatic ether and provide practical methodologies for its quantitative assessment.

Molecular Profile of this compound

To predict the solubility of this compound, it is essential to first analyze its molecular structure and inherent physicochemical properties.

Molecular Structure:

Caption: Molecular structure of this compound.

Physicochemical Properties (Predicted):

Based on its structure, we can infer the following properties, which are crucial for understanding its solubility:

-

Polarity: The presence of the ether oxygen and the two fluorine atoms introduces polarity to the molecule. However, the bulky nonpolar benzene ring and the bromine atom, along with the ethyl group, contribute to its overall lipophilic character. The molecule can be described as moderately polar with a significant nonpolar surface area.

-

Hydrogen Bonding: The ether oxygen can act as a hydrogen bond acceptor. The molecule lacks hydrogen bond donor capabilities.[2]

-

Molecular Weight: The molecular formula is C8H7BrF2O.[3] This gives it a moderate molecular weight, which can influence its lattice energy in the solid state and, consequently, its solubility.

Predicted Solubility Profile

The fundamental principle of "like dissolves like" provides a strong basis for predicting the solubility of this compound.[1]

-

High Solubility is Expected in:

-

Polar Aprotic Solvents: Such as acetone, ethyl acetate, tetrahydrofuran (THF), and dichloromethane (DCM). These solvents can engage in dipole-dipole interactions with the polar functionalities of the solute.

-

Aromatic Solvents: Such as toluene and benzene, due to favorable π-π stacking interactions with the benzene ring of the solute.

-

-

Moderate to Good Solubility is Expected in:

-

Polar Protic Solvents with Significant Nonpolar Character: Such as longer-chain alcohols (e.g., 1-butanol, 1-pentanol). The nonpolar alkyl chains of these solvents can interact favorably with the nonpolar regions of the solute molecule.

-

-

Low Solubility is Expected in:

-

Highly Polar Protic Solvents: Such as water and methanol. The strong hydrogen-bonding network of these solvents would be disrupted by the largely nonpolar solute, making dissolution energetically unfavorable.

-

Nonpolar Aliphatic Solvents: Such as hexane and cyclohexane. While these solvents can interact with the nonpolar parts of the molecule, they cannot effectively solvate the polar ether and difluorophenyl moieties.

-

Experimental Determination of Solubility

Given the absence of published data, empirical determination of solubility is necessary. The following sections provide detailed protocols for both qualitative and quantitative assessment.

Qualitative Solubility Assessment

A preliminary qualitative assessment can rapidly provide an indication of solubility in a range of solvents.

Protocol:

-

Preparation: Dispense 1 mL of each selected organic solvent into separate, clearly labeled small test tubes or vials.

-

Solute Addition: Add approximately 10 mg of this compound to each tube.

-

Observation and Agitation: Vigorously shake or vortex each tube for 30 seconds.

-

Initial Assessment: Observe if the solid has completely dissolved. If so, the compound is considered "soluble" in that solvent at approximately 10 mg/mL.

-

Incremental Addition: If the solid has not fully dissolved, add another 1 mL of the solvent and repeat the agitation. Observe for dissolution.

-

Classification: Based on the amount of solvent required to dissolve the solute, classify the solubility as very soluble, soluble, sparingly soluble, or insoluble.[4][5]

Caption: Workflow for qualitative solubility assessment.

Quantitative Solubility Determination: The Shake-Flask Method

The isothermal shake-flask method is a gold-standard technique for determining the equilibrium solubility of a compound in a specific solvent.

Protocol:

-

Sample Preparation: Add an excess amount of this compound to a known volume of the selected solvent in a sealed, thermostatically controlled vessel (e.g., a screw-capped vial). The presence of undissolved solid is crucial to ensure saturation.

-

Equilibration: Agitate the mixture at a constant temperature (e.g., 25 °C) for a sufficient period to reach equilibrium. A minimum of 24 hours is recommended, with periodic sampling to confirm that the concentration of the dissolved solute has reached a plateau.

-

Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle. Alternatively, centrifuge the sample to ensure complete separation of the solid and liquid phases.

-

Sample Withdrawal and Dilution: Carefully withdraw a known volume of the clear supernatant. To avoid precipitation, immediately dilute the aliquot with a suitable solvent in which the compound is highly soluble.

-

Quantification: Analyze the concentration of the diluted sample using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Gas Chromatography (GC) if the compound is sufficiently volatile and thermally stable.

-

Calculation: Calculate the original concentration of the saturated solution, which represents the solubility of the compound in that solvent at the specified temperature.

Caption: Workflow for the shake-flask method of quantitative solubility determination.

Data Presentation

All experimentally determined quantitative solubility data should be summarized in a clear and concise table for easy comparison.

| Solvent | Classification | Predicted Solubility | Quantitative Solubility (mg/mL at 25°C) |

| Dichloromethane | Polar Aprotic | High | To be determined |

| Tetrahydrofuran | Polar Aprotic | High | To be determined |

| Acetone | Polar Aprotic | High | To be determined |

| Ethyl Acetate | Polar Aprotic | High | To be determined |

| Toluene | Aromatic | High | To be determined |

| Methanol | Polar Protic | Low | To be determined |

| 1-Butanol | Polar Protic | Moderate | To be determined |

| Hexane | Nonpolar | Low | To be determined |

| Water | Polar Protic | Insoluble | To be determined |

Conclusion

While specific solubility data for this compound is not currently published, a systematic approach based on its molecular structure and the principles of "like dissolves like" can guide the selection of appropriate solvents for its various applications. This guide provides the theoretical framework and practical, detailed methodologies for researchers to empirically determine the solubility of this compound. The provided protocols for both qualitative and quantitative analysis will enable scientists to generate the necessary data to optimize synthetic processes, develop robust purification methods, and advance their research and development objectives.

References

-

Dickhut, R. M. (1988). The solubility of hydrophobic aromatic chemicals in organic solvent/water mixtures. OSTI.GOV. [Link]

-

ResearchGate. (2024). How to determine the solubility of a substance in an organic solvent?[Link]

-

PubChem. (n.d.). 1-Bromo-2-(2,2-difluoroethoxy)-4-fluorobenzene. [Link]

-

Experiment 1: Determination of Solubility Class. (n.d.). [Link]

-

PubChem. (n.d.). 1-Bromo-2,4-difluorobenzene. [Link]

-

Experiment: Solubility of Organic & Inorganic Compounds. (n.d.). [Link]

-

Solubility of Organic Compounds. (2023). [Link]

-

CP Lab Safety. (n.d.). This compound, 96% Purity, C8H7BrF2O, 10 grams. [Link]

Sources

Methodological & Application

The Strategic Application of Halogenated Phenyl Ethers in Medicinal Chemistry: A Guide to 1-Bromo-2-ethoxy-4,5-difluorobenzene and Its Analogs

Introduction: The Versatility of Fluorinated Aryl Halides in Drug Discovery

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into drug candidates is a widely employed strategy to enhance pharmacological properties. Fluorine's unique electronic characteristics can significantly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. Halogenated aromatic compounds, particularly those bearing both fluorine and bromine atoms, serve as versatile building blocks for the synthesis of complex pharmaceutical intermediates.

While specific literature on 1-Bromo-2-ethoxy-4,5-difluorobenzene is not extensively available, its structural motifs are present in a range of patented compounds, suggesting its utility as a niche building block. To provide a comprehensive guide, this document will focus on the well-documented applications and protocols of a closely related and exemplary analog, 1-Bromo-2,4-difluorobenzene . The principles and synthetic transformations discussed herein are broadly applicable to substituted bromodifluorobenzenes, including this compound, offering a robust framework for their application in drug discovery programs.

Core Principles: Why Use Bromodifluorobenzene Scaffolds?

The utility of bromodifluorobenzene derivatives in medicinal chemistry stems from a confluence of factors:

-